(9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate
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Description
Scientific Research Applications
Protective Group in Organic Synthesis
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the chemical structure , is commonly used to protect hydroxy-groups in organic synthesis. Its removal can be achieved conveniently by using triethylamine in dry pyridine, which is a significant advantage in multi-step synthesis processes (Gioeli & Chattopadhyaya, 1982).
Crystal Structure Analysis
- Studies on compounds like N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine and N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine provide insights into the crystal structures of fluorene derivatives. These structures are characterized by certain torsion angles and intermolecular hydrogen bonds, contributing to our understanding of the molecular conformation and interactions in such compounds (Yamada et al., 2008a), (Yamada et al., 2008b).
Applications in Polymer Chemistry
- Fluorene derivatives are used in the synthesis of polymers with specific optical and electronic properties. For instance, the synthesis of copolymers involving fluorene and carbazole has been investigated for their potential in creating materials with high glass transition temperatures and desirable photophysical, electrochemical, and electroluminescent properties (Wong et al., 2005).
Chemical Sensing and Fluorescence
- Fluorene-based compounds serve as efficient chemosensors and fluorescent agents. For example, a fluorene-based Schiff-base has been shown to selectively detect Cr3+ and Al3+ ions, illustrating the utility of fluorene derivatives in analytical chemistry (Tajbakhsh et al., 2018).
Reactions and Reactivity Studies
- Research on fluorene derivatives includes exploring their reactivity in various chemical reactions. This includes studying the barriers to rotation in fluorene derivatives and their reactions with different chemical agents, providing insights into the dynamic behavior of these molecules in chemical processes (Nakamura et al., 1977), (Moriyama et al., 1989).
Photophysics and Photochemistry
- The photophysical properties of fluorene derivatives, such as their fluorescence response and two-photon absorption characteristics, are of significant interest. These properties make them suitable for applications in fluorescence microscopy and sensing, as well as in the development of materials for light-emitting devices (Belfield et al., 2010), (Kim et al., 2009).
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO7/c1-30(2)17-26(33)28(27(34)18-30)25(32)11-13-36-15-16-37-14-12-31-29(35)38-19-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,24,32H,11-19H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGLFBCFELHOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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